molecular formula C13H9NOS3 B2781956 5-(1,3-Benzothiazol-2-ylsulfanylmethyl)thiophene-2-carbaldehyde CAS No. 519152-77-3

5-(1,3-Benzothiazol-2-ylsulfanylmethyl)thiophene-2-carbaldehyde

Cat. No.: B2781956
CAS No.: 519152-77-3
M. Wt: 291.4
InChI Key: PJRWFJRPMXRIBH-UHFFFAOYSA-N
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Description

“5-(1,3-Benzothiazol-2-ylsulfanylmethyl)thiophene-2-carbaldehyde” is a chemical compound that is part of the benzothiazole family . Benzothiazole derivatives have been the focus of many scientific studies due to their potential as biologically active compounds . They have been found to have better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In particular, the synthesis of thiophene derivatives has been achieved by heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of “this compound” is part of the broader class of benzothiazole compounds. These compounds are characterized by a benzene ring fused to a thiazole ring . The specific structure of this compound includes additional functional groups, such as a sulfanyl group and a carbaldehyde group.


Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Mechanism of Action

While the specific mechanism of action for “5-(1,3-Benzothiazol-2-ylsulfanylmethyl)thiophene-2-carbaldehyde” is not mentioned in the retrieved papers, benzothiazole derivatives have been studied for their anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS3/c15-7-9-5-6-10(17-9)8-16-13-14-11-3-1-2-4-12(11)18-13/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRWFJRPMXRIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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